Nelfinavir-d3

Description

Properties

IUPAC Name |

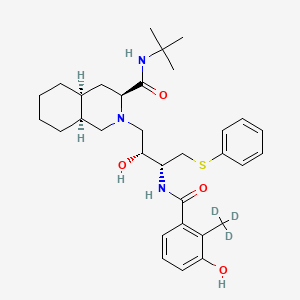

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[[3-hydroxy-2-(trideuteriomethyl)benzoyl]amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGYKUNXZHXKMR-VWGNXJLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nelfinavir-d3: Chemical Properties and Structure

Introduction

This compound is the deuterated form of Nelfinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3][4] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Nelfinavir in biological matrices during pharmacokinetic and other research studies, typically employing gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental applications and biological pathways associated with Nelfinavir and its deuterated analog.

Chemical Properties and Structure

This compound is structurally identical to Nelfinavir, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the 3-hydroxy-2-methylbenzoyl moiety. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based assays without significantly altering its chemical behavior.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,4aS,8aS)-N-(tert-butyl)-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-(methyl-d3)benzamido)-4-(phenylthio)butyl)decahydroisoquinoline-3-carboxamide | [5] |

| CAS Number | 1217629-70-3 | [1][5] |

| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [1][5][6] |

| Molecular Weight | 570.8 g/mol | [1][5][6] |

| Appearance | A solid; White Solid | [1][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [5] |

| Storage Conditions | -20°C | [5] |

| SMILES | O=C(C1=CC=CC(O)=C1C([2H])([2H])[2H])N--INVALID-LINK--CN2C--INVALID-LINK--([H])[C@]3([H])C[C@H]2C(NC(C)(C)C)=O)CSC4=CC=CC=C4 | [5] |

| InChI | InChI=1S/C32H45N3O4S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+/m0/s1/i1D3 | [5] |

| InChI Key | QAGYKUNXZHXKMR-VWGNXJLPSA-N | [5] |

Experimental Protocols

Quantification of Nelfinavir using this compound Internal Standard by LC-MS

This compound is primarily intended for use as an internal standard for the quantification of Nelfinavir by GC- or LC-MS.[5] The following outlines a general workflow for this application.

-

Sample Preparation:

-

A known concentration of this compound is spiked into the biological sample (e.g., plasma, serum).

-

Proteins are precipitated using a solvent like acetonitrile.

-

The sample is centrifuged, and the supernatant is collected.

-

A liquid-liquid extraction or solid-phase extraction (SPE) may be performed for further cleanup and concentration of the analyte and internal standard.

-

-

Chromatographic Separation:

-

The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

A C18 reverse-phase column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate Nelfinavir from other matrix components.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, often a triple quadrupole (QqQ) instrument.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both Nelfinavir and this compound.

-

The ratio of the peak area of Nelfinavir to the peak area of this compound is used to calculate the concentration of Nelfinavir in the original sample, correcting for variations in sample preparation and instrument response.

-

Caption: General workflow for quantifying Nelfinavir using this compound as an internal standard.

Mechanism of Action and Signaling Pathways

While this compound's primary role is analytical, the biological activity of its parent compound, Nelfinavir, is extensive. Nelfinavir is a competitive inhibitor of HIV protease and also exhibits significant anti-cancer properties through off-target effects.[4][7][8][9]

HIV Protease Inhibition

Nelfinavir's primary therapeutic action is the inhibition of HIV-1 and HIV-2 proteases.[7] This viral enzyme is critical for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag-Pol) into functional proteins required for assembling mature, infectious virions.[7][10] Nelfinavir binds tightly to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[4][7][10]

Caption: Nelfinavir competitively inhibits HIV protease, halting viral maturation.

Anti-Cancer Signaling Pathways

Beyond its antiviral activity, Nelfinavir has been investigated as an anti-cancer agent.[7] Its efficacy in this context stems from two primary mechanisms: the inhibition of the Akt signaling pathway and the induction of endoplasmic reticulum (ER) stress, which activates the unfolded protein response (UPR).[7][8][9]

-

Akt Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Nelfinavir's inhibition of this pathway can suppress tumor growth.[8]

-

ER Stress and the Unfolded Protein Response (UPR): Nelfinavir can induce the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR.[9] Chronic ER stress leads to apoptosis (programmed cell death), providing another avenue for its anti-cancer effects.[8][9]

These dual actions can lead to cell cycle arrest, reduced proliferation, and increased cancer cell death.[9]

Caption: Nelfinavir's dual anti-cancer action via Akt inhibition and ER stress induction.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Axios Research [axios-research.com]

- 7. Nelfinavir - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Nelfinavir and other protease inhibitors in cancer: mechanisms involved in anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

This technical guide provides an in-depth overview of Nelfinavir-d3, a deuterated analog of the HIV-1 protease inhibitor Nelfinavir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Compound Data

This compound serves as a critical internal standard for the accurate quantification of Nelfinavir in biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1217629-70-3 | [1][2] |

| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [1][3][4] |

| Molecular Weight | 570.8 g/mol | [3][4] |

| Synonyms | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methyl-d3-benzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide | [1] |

| Primary Application | Internal standard for Nelfinavir quantification | [1] |

Mechanism of Action and Therapeutic Potential

Nelfinavir is a potent, orally bioavailable inhibitor of the HIV-1 protease, with a Ki value of 2 nM.[1] It functions as a competitive inhibitor, binding to the active site of the protease to prevent the cleavage of viral polyproteins, a crucial step in viral maturation and replication.[1]

Beyond its antiviral activity, Nelfinavir has demonstrated significant anti-cancer properties.[5] Its primary off-target mechanisms in cancer cells involve the inhibition of the Akt/PKB signaling pathway and the induction of endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[1][5]

Key Signaling Pathways Affected by Nelfinavir

Nelfinavir's multifaceted effects on cellular signaling have positioned it as a compound of interest in oncology research. The following diagrams illustrate its impact on key pathways.

References

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. Nelfinavir induces the unfolded protein response in ovarian cancer cells, resulting in ER vacuolization, cell cycle retardation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Inhibition of HER2-Positive Breast Cancer Cells by the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity of Nelfinavir-d3, a deuterated analog of the HIV protease inhibitor Nelfinavir. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed insights into the synthesis, analysis, and quality control of this stable isotope-labeled compound.

Introduction to this compound

Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the lifecycle of the virus.[1] The deuterated version, this compound, is a valuable tool in pharmacokinetic studies, serving as an internal standard for the quantification of Nelfinavir in biological samples by mass spectrometry.[2] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate measurement. This guide will focus on the synthesis of this compound, and the analytical methods used to ensure its isotopic and chemical purity.

Isotopic Labeling of this compound

The synthesis of this compound involves the introduction of three deuterium atoms onto the methyl group of the 3-hydroxy-2-methylbenzoyl moiety of the Nelfinavir molecule. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common strategy for introducing a deuterated methyl group is through the use of a deuterated methylating agent. The synthesis would likely proceed by first synthesizing the non-deuterated Nelfinavir molecule, followed by a selective demethylation and subsequent remethylation using a deuterated reagent. A more direct approach, and the one proposed here, involves the synthesis of a deuterated precursor, specifically 3-hydroxy-2-(methyl-d3)-benzoic acid, which is then coupled with the appropriate amine intermediate to form this compound.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Purity Analysis of this compound

Ensuring the high purity of this compound is critical for its use as an internal standard. This involves the assessment of both its isotopic purity (the extent of deuterium incorporation) and its chemical purity (the absence of other chemical entities).

Isotopic Purity Assessment

The isotopic purity of this compound is determined to confirm the successful incorporation of deuterium and to quantify the relative abundance of different isotopologues (d0, d1, d2, d3). High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.[3][4][5]

3.1.1. Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a mass range that includes the expected molecular ions of Nelfinavir and its deuterated isotopologues.

-

Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, and d3). The peak areas are integrated, and the percentage of each isotopologue is calculated. The isotopic purity is reported as the percentage of the d3 isotopologue.

3.1.2. Experimental Protocol: Isotopic Purity by NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methyl protons at the 2-position of the benzoyl group confirms the high level of deuteration.

-

²H NMR Analysis: A deuterium NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the methyl group confirms the incorporation of deuterium at the desired position. Quantitative ²H NMR can be used to determine the isotopic enrichment.[6]

The following diagram illustrates the workflow for determining the isotopic purity of this compound.

References

- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

This technical guide provides a comprehensive overview of the solubility of Nelfinavir-d3 in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of Nelfinavir Mesylate in common organic solvents has been reported by various chemical suppliers. These values represent the thermodynamic solubility, typically determined at room temperature. The variation in reported values can be attributed to differences in experimental conditions, material purity, and crystalline form.

| Organic Solvent | Reported Solubility (mg/mL) | Source |

| Dimethyl Sulfoxide (DMSO) | ~14 | Cayman Chemical[1] |

| 100 | Selleck Chemicals[2][3] | |

| ≥2 | Sigma-Aldrich | |

| Ethanol | ~20 | Cayman Chemical[1] |

| 100 | Selleck Chemicals[2][3] | |

| Dimethylformamide (DMF) | ~20 | Cayman Chemical[1] |

Experimental Protocols

The determination of thermodynamic solubility is a critical step in drug development. The most widely accepted and reliable method for this is the Shake-Flask Method . This protocol is based on achieving equilibrium between the dissolved and undissolved solid drug in a specific solvent.

Principle of the Shake-Flask Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.

Detailed Methodology

-

Preparation of Materials:

-

This compound (or Nelfinavir Mesylate) as a crystalline solid.

-

High-purity organic solvents (e.g., DMSO, Ethanol).

-

Vials with tight-sealing caps (e.g., 2 mL glass vials).

-

Orbital shaker or rotator placed in a temperature-controlled incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) for phase separation.

-

Analytical instrumentation for concentration measurement, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Experimental Procedure:

-

Step 1: Addition of Solute and Solvent: Add an excess amount of this compound to a vial. The excess solid should be clearly visible. Add a precise volume of the chosen organic solvent to the vial.

-

Step 2: Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined duration, typically 18-24 hours, to ensure equilibrium is reached.[4][5] For poorly soluble compounds, longer equilibration times may be necessary.

-

Step 3: Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe. Filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

-

Step 4: Sample Dilution: Dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Step 5: Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Step 6: Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mM.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

References

An In-Depth Technical Guide to Nelfinavir-d3 in HIV Protease Inhibitor Research

This guide provides a comprehensive overview of Nelfinavir and its deuterated analog, this compound, for researchers, scientists, and drug development professionals. Nelfinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the virus's life cycle.[1][2] this compound serves as an essential tool in research, primarily as an internal standard for the precise quantification of nelfinavir in biological matrices.[3]

This compound is a stable, isotopically labeled version of Nelfinavir, where three hydrogen atoms on the methyl group of the benzamide moiety have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Nelfinavir but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1217629-70-3 | [3] |

| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | [3][4] |

| Formula Weight | 570.8 g/mol | [3][4] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage | -20°C | [3] |

Mechanism of Action and Signaling Pathways

Nelfinavir's primary mechanism of action is the competitive inhibition of HIV-1 and HIV-2 proteases.[1][5] By binding to the active site of the protease, Nelfinavir prevents the cleavage of the viral Gag-Pol polyprotein, which is a critical step in the maturation of new, infectious virions.[2][5] This results in the production of immature and non-infectious viral particles.[5][6]

Beyond its direct antiviral effect, Nelfinavir has been shown to modulate several host cell signaling pathways, making it a subject of interest in cancer research and for understanding its side-effect profile.[1][7]

-

PI3K/Akt Pathway Inhibition : Nelfinavir can inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8] This pathway is often upregulated in cancer cells and is associated with cell proliferation and survival.[8] The observation that long-term Nelfinavir treatment in HIV patients can lead to insulin resistance, a condition linked to IGF/Akt pathway inhibition, spurred research into its anticancer properties.[7]

-

Proteasome Inhibition and Unfolded Protein Response (UPR) : Nelfinavir inhibits the activity of the 20S and 26S proteasomes, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER).[7][8][9] This ER stress triggers the unfolded protein response (UPR), an integrated signaling pathway that can lead to apoptosis.[1][8]

-

MAPK Signaling Inhibition : In macrophages, Nelfinavir has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which may contribute to its anti-inflammatory effects.[9]

Pharmacokinetics and the Role of this compound

Nelfinavir is orally bioavailable, and its absorption is significantly increased when taken with food.[1][10] It is extensively protein-bound (>98%) in the serum.[5] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, including CYP3A4 and CYP2C19.[5]

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate pharmacokinetic studies. In methods like liquid chromatography-mass spectrometry (LC-MS), this compound is added to biological samples at a known concentration.[3] Because it behaves identically to Nelfinavir during sample extraction and ionization but is distinguishable by its mass, it allows for precise correction of any sample loss or matrix effects, leading to highly accurate quantification of the drug.

| Pharmacokinetic Parameter | Value | Species | Reference |

| Bioavailability (Oral) | 20-80% | Humans | [11] |

| 43% (fed), 29% (fasted) | Rats | [10] | |

| Protein Binding | >98% | Humans | [5] |

| Half-life | 3.5-5 hours | Humans | [12] |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | Humans | [5] |

| Apparent Volume of Distribution | 2-7 L/kg | Humans | [5] |

Experimental Protocols

Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound

This protocol describes a method for the quantitative analysis of Nelfinavir in plasma, adapted from established methodologies.[13][14]

a. Materials:

-

Human plasma samples

-

Nelfinavir analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile

-

Ethyl acetate

-

Methanol

-

Monobasic sodium phosphate buffer (e.g., 25 mM, pH 3.4)

b. Sample Preparation:

-

To 250 µL of human plasma in a microcentrifuge tube, add a precise volume of the this compound internal standard solution.

-

Add a protein precipitation and extraction solvent, such as a mixture of ethyl acetate and acetonitrile (90:10, v/v).[13]

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

c. LC-MS/MS Conditions:

-

LC Column: Reversed-phase C18 column.[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 25 mM sodium phosphate, pH 3.4).[13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions:

-

Nelfinavir: Monitor the transition from the parent ion (m/z) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated standard (parent m/z + 3).

-

-

Quantification: Create a calibration curve by plotting the peak area ratio of Nelfinavir to this compound against the concentration of the Nelfinavir standards. Calculate the concentration of Nelfinavir in the unknown samples using this curve.

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a general method to determine the inhibitory constant (Ki) of Nelfinavir.

a. Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher that fluoresces upon cleavage)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)

-

Nelfinavir stock solution (in DMSO)

-

96-well microplate and a fluorescence plate reader

b. Procedure:

-

Prepare serial dilutions of Nelfinavir in the assay buffer.

-

In a 96-well plate, add the assay buffer, the Nelfinavir dilutions, and the HIV-1 protease solution.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Quantitative Data Summary

| Parameter | Value | Context | Reference |

| Ki (HIV-1 Protease) | 2 nM | Enzyme Inhibition | [1][3][10][13][15] |

| ED₅₀ (Anti-HIV-1) | 0.02 µM | MT-4 Cells (Wild-type virus) | [10] |

| EC₅₀ (Anti-E. multilocularis) | 28.84 µM | Protoscoleces (in vitro, 72h) | [16] |

| IC₅₀ (Hsp90 Inhibition) | 3.1 µM | HER2-positive breast cancer cells | [3] |

| IC₅₀ (TEA uptake) | 21.8 µM | OCT1-expressing HeLa cells | [10] |

| Clinical Efficacy | ~2 log₁₀ reduction in HIV RNA | In combination with Zidovudine and Lamivudine (12 months) | [17] |

Conclusion

Nelfinavir remains a significant compound in the study of HIV protease inhibition and has found new life in other research areas, such as oncology, due to its off-target effects on cellular signaling. The deuterated analog, this compound, is an indispensable tool for researchers, enabling the accurate and reliable quantification required for pharmacokinetic, pharmacodynamic, and metabolism studies. This technical guide provides a foundational understanding of this compound's application, empowering scientists to conduct robust and precise investigations.

References

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. Nelfinavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Nelfinavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 12. m.youtube.com [m.youtube.com]

- 13. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of nelfinavir and its active metabolite, hydroxy-tert-butylamide, in infants perinatally infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. HIV protease inhibitor nelfinavir is a potent drug candidate against echinococcosis by targeting Ddi1-like protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nelfinavir-d3 as an internal standard in pharmacokinetic (PK) studies and detail protocols for investigating the pharmacodynamic (PD) effects of Nelfinavir on key cellular signaling pathways.

Introduction to Nelfinavir

Nelfinavir is an antiretroviral drug primarily used in the treatment of human immunodeficiency virus (HIV) infection.[1][2] It functions as a potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[1][2] By blocking the protease, Nelfinavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1][2] Beyond its antiviral activity, Nelfinavir has been shown to possess anti-cancer properties, largely attributed to its ability to modulate cellular signaling pathways, including the PI3K/Akt pathway and the induction of endoplasmic reticulum (ER) stress.[3][4][5]

This compound is a stable isotope-labeled version of Nelfinavir, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for the quantitative analysis of Nelfinavir in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Nelfinavir, ensuring similar extraction efficiency and ionization response, which is crucial for accurate quantification in pharmacokinetic studies.

Pharmacokinetic Studies Using this compound

The accurate determination of Nelfinavir concentrations in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound serves as a reliable internal standard in LC-MS/MS assays to precisely quantify Nelfinavir levels in plasma, serum, and other biological samples.

Experimental Workflow for Nelfinavir Quantification

Representative Pharmacokinetic Parameters of Nelfinavir

The following tables summarize key pharmacokinetic parameters of Nelfinavir from studies in HIV-infected adult patients. These values can vary based on factors such as patient population, co-administered medications, and food intake.

Table 1: Single-Dose Pharmacokinetic Parameters of Nelfinavir in HIV-Infected Adults

| Parameter | 500 mg TID | 750 mg TID |

| Cmax (µg/mL) | 3-4 | 3-4 |

| Tmax (h) | 2.5-3 | 2.5-3 |

| t1/2 (h) | 3.5-5 | 3.5-5 |

| CL/F (L/h) | 41.9 - 45.1 | 41.9 - 45.1 |

Data compiled from multiple sources.[6]

Table 2: Steady-State Pharmacokinetic Parameters of Nelfinavir in HIV-Infected Adults

| Parameter | 1250 mg BID | 750 mg TID |

| AUC (ng·h/mL) | 33,245 | 21,277 |

| CL/F (L/h) | 37.3 | 37.3 |

| Vd/F (L) | 309 | 309 |

| Half-life (h) | 5.38 | 5.38 |

Data represents mean values.[7][8]

Protocol for Quantification of Nelfinavir in Human Plasma using LC-MS/MS with this compound

This protocol provides a general framework. Specific parameters should be optimized and validated for individual laboratory settings.

1. Materials and Reagents

-

Nelfinavir analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Standard and Quality Control (QC) Samples

-

Prepare stock solutions of Nelfinavir and this compound in methanol.

-

Prepare working standard solutions of Nelfinavir by serial dilution of the stock solution.

-

Prepare a working solution of this compound.

-

Spike blank human plasma with the Nelfinavir working standards to create calibration standards.

-

Spike blank human plasma with Nelfinavir to prepare QC samples at low, medium, and high concentrations.

3. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Nelfinavir from endogenous plasma components.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Nelfinavir: Precursor ion (m/z) → Product ion (m/z) (e.g., 568.4 → 330.0)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 571.4 → 333.0)

-

5. Data Analysis

-

Integrate the peak areas for Nelfinavir and this compound.

-

Calculate the peak area ratio of Nelfinavir to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of Nelfinavir in the QC and unknown samples using the calibration curve.

Pharmacodynamic Studies of Nelfinavir

Nelfinavir's effects extend beyond HIV protease inhibition, impacting cellular processes relevant to other diseases, such as cancer. Key pharmacodynamic effects include the inhibition of the PI3K/Akt signaling pathway and the induction of ER stress.

Nelfinavir's Effect on the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Nelfinavir has been shown to inhibit this pathway, which contributes to its anti-cancer activity.[4][5]

Protocol for Assessing Akt Phosphorylation by Western Blot

1. Cell Culture and Treatment

-

Plate cells (e.g., cancer cell lines) in appropriate culture dishes and allow them to adhere.

-

Treat cells with varying concentrations of Nelfinavir or a vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a suitable assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis

-

Quantify the band intensities for phospho-Akt and total Akt.

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Nelfinavir-Induced Endoplasmic Reticulum (ER) Stress

Nelfinavir can induce ER stress by disrupting protein folding and processing, leading to the unfolded protein response (UPR).[3][4][5] This can trigger apoptosis in cancer cells.

Protocol for Assessing ER Stress via XBP1 Splicing

A hallmark of the UPR is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This can be detected by RT-PCR.

1. Cell Culture and Treatment

-

Treat cells with Nelfinavir as described for the Western blot protocol.

2. RNA Extraction and cDNA Synthesis

-

Extract total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

3. PCR Amplification

-

Perform PCR using primers that flank the splice site of XBP1 mRNA. This will amplify both the unspliced (XBP1u) and spliced (XBP1s) forms.

-

Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

4. Gel Electrophoresis

-

Run the PCR products on an agarose gel.

-

The unspliced XBP1 will produce a larger PCR product than the spliced form due to the removal of a 26-nucleotide intron.

-

Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide).

5. Data Analysis

-

The presence and intensity of the smaller band corresponding to spliced XBP1 indicate the induction of ER stress.

Conclusion

This compound is an essential tool for the accurate pharmacokinetic characterization of Nelfinavir. The protocols outlined here provide a foundation for researchers to conduct robust PK and PD studies. Understanding both the plasma concentration profile and the molecular effects of Nelfinavir is crucial for optimizing its therapeutic use in HIV treatment and exploring its potential in other diseases such as cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-performance liquid chromatographic method for the determination of nelfinavir, a novel HIV-1 protease inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antiretroviral drug Nelfinavir in human plasma. The method utilizes a stable isotope-labeled internal standard, Nelfinavir-d3, to ensure high accuracy and precision. A simple protein precipitation extraction procedure allows for rapid sample processing, making the method suitable for high-throughput clinical and research applications. The method has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Introduction

Nelfinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection. Therapeutic drug monitoring of Nelfinavir is crucial to optimize treatment efficacy and minimize toxicity. This necessitates a reliable and efficient analytical method for its quantification in biological matrices. This application note presents a detailed protocol for the determination of Nelfinavir in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to improved data quality.

Experimental

Materials and Reagents

-

Nelfinavir mesylate reference standard (purity ≥98%)

-

This compound internal standard (purity ≥98%, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

-

A C18 reversed-phase analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Nelfinavir: Accurately weigh and dissolve an appropriate amount of Nelfinavir mesylate in methanol.

-

This compound: Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

-

Working Solutions:

-

Prepare serial dilutions of the Nelfinavir stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.

-

Analytical Protocol

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Nelfinavir | 568.4 → 330.0[1] |

| This compound | 571.4 → 333.0 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Summary

The analytical method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4]

Table 3: Quantitative Method Performance

| Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Precision (CV%) | |

| Intra-day | ≤ 8.5% |

| Inter-day | ≤ 10.2% |

| Accuracy (% Bias) | |

| Intra-day | -6.3% to 7.8% |

| Inter-day | -8.1% to 9.5% |

| Recovery | > 85% |

| Matrix Effect | Minimal to negligible |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for Nelfinavir quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Nelfinavir in human plasma. The simple sample preparation and the use of a deuterated internal standard ensure reliable and accurate results, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elearning.unite.it [elearning.unite.it]

- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Nelfinavir in pharmaceutical dosage forms using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection. Accurate and reliable analytical methods are crucial for the quality control of Nelfinavir in pharmaceutical formulations and for pharmacokinetic studies. This application note describes a simple, rapid, and robust RP-HPLC method for the determination of Nelfinavir.

Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Specification |

| Chromatographic Column | Symmetry ODS C18 (4.6 x 150mm, 5µm)[1] |

| Mobile Phase | Acetonitrile:Methanol (60:40% v/v)[1] |

| Flow Rate | 1.0 mL/min[1][2] |

| Detection Wavelength | 240 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient[1] |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Mix acetonitrile and methanol in a 60:40 volume/volume ratio.

-

Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of Nelfinavir Mesylate reference standard.

-

Transfer the standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 100 mL with the mobile phase and mix well.

Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1]

Preparation of Sample Solution (from Tablet Dosage Form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Nelfinavir.[1]

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1] A summary of the validation parameters is presented in the table below.

| Validation Parameter | Result |

| Linearity Range | 10-50 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Retention Time | Approximately 3.155 min[1] |

| Accuracy (% Recovery) | 100.42%[1] |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 1.0 µg/mL[3][4] |

| Limit of Quantification (LOQ) | 10.0 µg/mL[3][4] |

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

Tailing Factor: Not more than 2.0

-

Theoretical Plates: Not less than 2000

-

%RSD of replicate injections: Not more than 2.0%

Experimental Workflow

Caption: Workflow for the HPLC analysis of Nelfinavir.

Conclusion

The presented RP-HPLC method is simple, accurate, precise, and suitable for the routine quality control analysis of Nelfinavir in pharmaceutical tablet formulations. The method's robustness and short run time make it an efficient tool for drug development and manufacturing environments.

References

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of a bioanalytical method for the quantification of Nelfinavir in human plasma using its deuterated stable isotope-labeled internal standard, Nelfinavir-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Nelfinavir is an antiretroviral protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Accurate and reliable quantification of Nelfinavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis.[1] This is because it shares very similar physicochemical properties with the analyte, leading to co-elution and compensation for variability in sample preparation and matrix effects.[1] This document outlines the key experiments and protocols for the validation of a robust and reliable bioanalytical method for Nelfinavir.

Bioanalytical Method Validation Parameters

The validation of this bioanalytical method is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation. The key validation parameters assessed are:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision

-

Recovery

-

Matrix Effect

-

Stability

Experimental Protocols

Materials and Reagents

-

Nelfinavir reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (ultrapure)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nelfinavir and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Nelfinavir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent at a fixed concentration.

Sample Preparation: Protein Precipitation

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 200 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds to mix.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nelfinavir: 568.3 -> 330.2; this compound: 571.3 -> 333.2 |

| Collision Energy | Optimized for each transition |

Data Presentation: Quantitative Summary

The following tables summarize the acceptance criteria and representative data for the bioanalytical method validation of Nelfinavir using this compound.

Table 1: Linearity of Calibration Curve

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Nelfinavir | 5 - 5000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 5 | < 15 | ± 15 | < 15 | ± 15 |

| LQC | 15 | < 15 | ± 15 | < 15 | ± 15 |

| MQC | 250 | < 15 | ± 15 | < 15 | ± 15 |

| HQC | 4000 | < 15 | ± 15 | < 15 | ± 15 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, RE: Relative Error

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Nelfinavir Recovery (%) | This compound Recovery (%) |

| LQC | 15 | 85 - 115 | 85 - 115 |

| MQC | 250 | 85 - 115 | 85 - 115 |

| HQC | 4000 | 85 - 115 | 85 - 115 |

Table 4: Matrix Effect

| QC Level | Concentration (ng/mL) | Matrix Factor |

| LQC | 15 | 0.85 - 1.15 |

| HQC | 4000 | 0.85 - 1.15 |

Table 5: Stability

| Stability Condition | Duration | QC Level | Accuracy (% of Nominal) |

| Bench-top | 6 hours | LQC, HQC | 85 - 115 |

| Freeze-thaw | 3 cycles | LQC, HQC | 85 - 115 |

| Long-term (-80°C) | 30 days | LQC, HQC | 85 - 115 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical method workflow for the quantification of Nelfinavir in human plasma.

Caption: Bioanalytical workflow for Nelfinavir quantification.

Conclusion

The described bioanalytical method, utilizing this compound as an internal standard, demonstrates the necessary selectivity, linearity, accuracy, precision, and stability for the reliable quantification of Nelfinavir in human plasma. This validated method is suitable for application in clinical and preclinical studies requiring the measurement of Nelfinavir concentrations.

References

Introduction

Nelfinavir is a potent protease inhibitor (PI) antiretroviral drug used in the management of Human Immunodeficiency Virus (HIV) infection.[1] Therapeutic Drug Monitoring (TDM) of Nelfinavir is crucial to ensure optimal drug exposure, maximizing virologic suppression while minimizing concentration-dependent toxicities. The significant inter-individual pharmacokinetic variability of Nelfinavir underscores the need for precise and accurate quantification in patient samples.[2][3]

The gold-standard bioanalytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5][6] The use of a stable isotope-labeled internal standard (IS) is critical for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects. Nelfinavir-d3, a deuterated analog of Nelfinavir, serves as an ideal internal standard for this application due to its chemical and physical similarity to the parent drug.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the TDM of Nelfinavir in human plasma.

Application Note 1: Mechanism of Action of Nelfinavir

Nelfinavir targets the HIV-1 protease, an essential enzyme for the viral life cycle.[1] The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This cleavage process is a critical step for the assembly of infectious virions. Nelfinavir is designed to mimic the peptide substrates of the protease, competitively inhibiting the enzyme's active site. By blocking the protease, Nelfinavir prevents the maturation of viral particles, resulting in the production of non-infectious virions.

Application Note 2: Therapeutic Drug Monitoring (TDM) Workflow

The TDM of Nelfinavir involves a coordinated process beginning with sample collection from the patient and concluding with a clinical decision based on the measured drug concentration. The goal is to maintain trough concentrations within the therapeutic window to ensure efficacy and avoid toxicity. Nelfinavir trough concentrations can be highly variable among patients, making TDM a valuable tool for personalized therapy.[2]

Protocol: Quantification of Nelfinavir in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative determination of Nelfinavir in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis. The procedure is based on a simple protein precipitation step for sample clean-up.[5]

1. Principle

Nelfinavir and its stable isotope-labeled internal standard, this compound, are extracted from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into an LC-MS/MS system. The compounds are separated using reverse-phase chromatography and detected by a tandem mass spectrometer operating in the positive ion mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Nelfinavir to this compound against a calibration curve.

2. Materials and Reagents

-

Nelfinavir Mesylate reference standard

-

This compound reference standard

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Formic Acid (≥98%)

-

Ultrapure Water

-

Drug-free human plasma (with K2-EDTA anticoagulant)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Microcentrifuge

-

HPLC vials

3. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nelfinavir and this compound in methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Nelfinavir primary stock in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards (e.g., ranging from 50 ng/mL to 100,000 ng/mL).

-

Internal Standard (IS) Working Solution (1000 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1000 ng/mL.

4. Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown patient samples.

-

To each tube, add 50 µL of the appropriate matrix (blank plasma for standards/QCs, or patient plasma for unknowns).

-

For calibration standards, spike 5 µL of the corresponding Nelfinavir working standard solution into the blank plasma. For QCs and patient samples, add 5 µL of 50:50 methanol:water.

-

Add 20 µL of the IS Working Solution (1000 ng/mL this compound) to all tubes except for blank matrix samples.

-

Vortex briefly (5-10 seconds).

-

Add 150 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to HPLC vials for analysis.

5. LC-MS/MS Instrumental Analysis

The parameters below are typical starting points and should be optimized for the specific instrument used.

| Table 1: Typical LC-MS/MS Parameters | |

| LC System | |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B, hold, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Nelfinavir) | m/z 568.4 → 330.0[5] |

| MRM Transition (this compound) | m/z 571.4 → 333.0 (Predicted) |

| Dwell Time | 100 ms |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 450°C |

6. Data Analysis

-

Integrate the chromatographic peaks for Nelfinavir and this compound.

-

Calculate the peak area ratio (Nelfinavir Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.

-

Determine the concentration of Nelfinavir in QC and patient samples by interpolating their peak area ratios from the calibration curve.

Data and Results

Method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) to ensure reliability.[7]

| Table 2: Representative Method Validation Data | |

| Parameter | Typical Result |

| Linearity Range | 5 - 10,000 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%CV) | < 15% (< 20% at LLOQ)[5][6] |

| Recovery | > 85%[5] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5] |

The following table provides context on the pharmacokinetic parameters of Nelfinavir, illustrating the variability that necessitates TDM.

| Table 3: Published Pharmacokinetic Parameters of Nelfinavir | |

| Parameter | Value (Mean ± SD or Median [Range]) |

| AUC₀₋₁₂ (µg·h/mL) | 32.49 [19.16–63.81] (Non-pregnant adults)[8] 25.76 [12.61–42.74] (Pregnant, 3rd Trimester)[8] 22.8 ± 11.2 (with Efavirenz)[9] |

| Cₘᵢₙ (µg/mL) | 1.5 [0.5–4.9] (Non-pregnant adults)[8] 0.8 [0–2.6] (Pregnant, 3rd Trimester)[8] 0.6 ± 0.5 (with Efavirenz)[9] |

| Half-life (h) | 5.2 [3.1–10.1] (Non-pregnant adults)[8] 2.9 ± 1.5 (with Efavirenz)[9] |

This document outlines the critical role of this compound in the therapeutic drug monitoring of Nelfinavir. The provided LC-MS/MS protocol, utilizing a straightforward protein precipitation method, offers a sensitive, specific, and reliable approach for quantifying Nelfinavir in human plasma. The use of a stable isotope-labeled internal standard like this compound is paramount for correcting analytical variability and ensuring the accuracy required for clinical decision-making. By implementing robust TDM practices, clinicians can optimize Nelfinavir therapy to improve patient outcomes in the management of HIV.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Pharmacokinetics and pharmacodynamics of nelfinavir administered twice or thrice daily to human immunodeficiency virus type 1-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of nelfinavir and indinavir in HIV-1-infected pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular measurements of anti-HIV drugs indinavir, amprenavir, saquinavir, ritonavir, nelfinavir, lopinavir, atazanavir, efavirenz and nevirapine in peripheral blood mononuclear cells by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. Pharmacokinetics of nelfinavir in HIV-1-infected pregnant and nonpregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Nelfinavir and Efavirenz in Antiretroviral-Naïve, Human Immunodeficiency Virus-Infected Subjects when Administered Alone or in Combination with Nucleoside Analog Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nelfinavir-d3, a deuterated analog of the HIV-1 protease inhibitor Nelfinavir, for both in vitro and in vivo research applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate its use in the laboratory.

Introduction

Nelfinavir is an antiretroviral drug that potently inhibits the human immunodeficiency virus (HIV)-1 protease, an enzyme critical for the production of mature, infectious virions.[1] Beyond its established role in HIV therapy, Nelfinavir has garnered significant interest for its off-target anti-cancer properties.[1] These anti-neoplastic effects are primarily attributed to the induction of endoplasmic reticulum (ER) stress and the inhibition of the Akt signaling pathway.[1]

This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Nelfinavir in biological matrices. Its nearly identical chemical and physical properties to Nelfinavir, coupled with its distinct mass, allow for precise and accurate measurement in complex samples.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₂D₃N₃O₄S | |

| Molar Mass | 570.81 g/mol | |

| Melting Point | 349.84 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| LogP | 6.0 | [3] |

In Vitro Applications

Antiviral Activity Assays

Nelfinavir's primary application is as an inhibitor of viral proteases. In vitro assays are crucial for determining its efficacy against various viruses.

Quantitative Data for In Vitro Antiviral Efficacy

| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |

| HIV-1 (Wild type) | MT-4 | Antiviral assay | ED50 = 0.02 µM | [4] |

| SARS-CoV-2 (20A.EU1) | Vero E6 | Yield Reduction | EC50 = 2.00 µM | [5] |

| SARS-CoV-2 (B.1.1.7) | Vero E6 | Yield Reduction | EC50 = 4.99 µM | [5] |

| SARS-CoV-2 (P.1) | Vero E6 | Yield Reduction | EC50 = 1.68 µM | [5] |

| E. multilocularis (PSCs) | - | Mortality | EC50 = 28.84 µM | [6] |

Protocol: In Vitro Anti-HIV-1 Assay (Adapted from general protocols)

This protocol provides a framework for assessing the anti-HIV-1 activity of Nelfinavir in a cell-based assay.

Materials:

-

Target cells (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., IIIB, NL4-3)

-

Nelfinavir

-

Cell culture medium and supplements

-

96-well microtiter plates

-

MTT reagent or p24 ELISA kit

-

CO₂ incubator

Procedure:

-

Cell Preparation: Seed target cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Nelfinavir in DMSO. Perform serial dilutions in cell culture medium to achieve the desired concentration range.

-

Treatment and Infection: Add the diluted Nelfinavir to the cells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include appropriate controls (cells only, cells + virus, cells + vehicle).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Quantification of Viral Replication:

-

MTT Assay: To assess virus-induced cytopathic effects, add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance.

-

p24 Antigen ELISA: Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

-

Data Analysis: Plot the percentage of inhibition versus the drug concentration and determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) using non-linear regression analysis.

Anti-Cancer Activity and Signaling Pathway Analysis

Nelfinavir's ability to induce ER stress and inhibit the Akt signaling pathway makes it a subject of cancer research.

Signaling Pathways Modulated by Nelfinavir

In Vivo Applications

Pharmacokinetic Studies using this compound

This compound is primarily used as an internal standard for the quantification of Nelfinavir in biological samples (e.g., plasma, tissue homogenates) from in vivo studies. This is essential for determining key pharmacokinetic parameters.

Pharmacokinetic Parameters of Nelfinavir

| Parameter | Species | Value | Reference |

| Bioavailability | Human | 70-80% (with food) | [7] |

| Rat (fed) | 43% | [4] | |

| Rat (fasted) | 29% | [4] | |

| Dog | 47% | [4] | |

| Marmoset | 17% | [4] | |

| Cynomolgus Monkey | 26% | [4] | |

| Protein Binding | Human | >98% | [1][8] |

| Half-life (t₁/₂) | Human | 3.5 - 5 hours | [1][8][9] |

| Volume of Distribution (Vd) | Human | 2-7 L/kg | [8] |

| Clearance (CL/F) | Human | 37.3 L/h | [7] |

Protocol: Quantification of Nelfinavir in Plasma using LC-MS/MS with this compound Internal Standard

Materials:

-

Plasma samples from animals or humans dosed with Nelfinavir

-

This compound (internal standard)

-

Nelfinavir analytical standard

-

Acetonitrile

-

Methyl-t-butyl ether (MTBE)

-

Ammonium formate

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Nelfinavir and this compound in a suitable organic solvent (e.g., methanol).

-

Prepare calibration standards and QCs by spiking blank plasma with known concentrations of Nelfinavir.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample, standard, or QC, add a fixed amount of this compound internal standard solution.

-

Perform protein precipitation by adding acetonitrile. Vortex and centrifuge.

-

Perform liquid-liquid extraction of the supernatant with MTBE at a basic pH.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate Nelfinavir and this compound using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and ammonium formate buffer).

-

Detect the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Nelfinavir and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both Nelfinavir and this compound.

-

Calculate the ratio of the peak area of Nelfinavir to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Nelfinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of Nelfinavir in preclinical and clinical research. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, whether investigating its antiviral properties, its potential as an anti-cancer agent, or its pharmacokinetic profile. The detailed methodologies and signaling pathway diagrams offer a practical guide for experimental design and data interpretation.

References

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. nelfinavir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. HIV protease inhibitor nelfinavir is a potent drug candidate against echinococcosis by targeting Ddi1-like protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Nelfinavir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nelfinavir-d3 as an internal standard.

Introduction

Nelfinavir is an antiretroviral drug, specifically a protease inhibitor, used in the treatment of human immunodeficiency virus (HIV) infection.[1][2][3] Therapeutic drug monitoring of Nelfinavir is crucial to ensure optimal drug exposure, manage toxicity, and assess patient adherence to therapy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively corrects for matrix effects and variations in sample processing and instrument response.

Mechanism of Action: HIV Protease Inhibition